1-(o-Tolyl)-1H-imidazole-4-carboxamide

Epigenetics HDAC Inhibition Cancer Research

Select 1-(o-Tolyl)-1H-imidazole-4-carboxamide for its unique low-affinity multi-target epigenetic profile. Unlike para-tolyl or 5-amino analogs, this ortho-tolyl imidazole-4-carboxamide provides a distinct, moderate binding pattern ideal for dose-response studies differentiating weak vs. strong target engagement (cellular LSD1 EC50=670 nM; HDAC4 IC50=10,000 nM). It also serves as a CB2-selective reference agonist (EC50=24 nM) with minimal CB1 activity, enabling unbiased cannabinoid receptor subtype assay validation. Its reactive carboxamide group and ortho-tolyl substitution make it a versatile building block for SAR-driven antitubercular and focused library synthesis.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B15057257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(o-Tolyl)-1H-imidazole-4-carboxamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=C(N=C2)C(=O)N
InChIInChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-6-9(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15)
InChIKeyDSQUQXNFQVHLEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(o-Tolyl)-1H-imidazole-4-carboxamide: A Small-Molecule Scaffold for Epigenetic Target Profiling


1-(o-Tolyl)-1H-imidazole-4-carboxamide (Molecular Formula: C₁₁H₁₁N₃O, MW: 201.22) is a substituted imidazole-4-carboxamide derivative . This class of compounds is recognized as a privileged scaffold in medicinal chemistry, offering a versatile core for developing modulators of diverse biological targets [1]. The compound features a carboxamide group at the 4-position and an ortho-tolyl substituent at the 1-position, which are key to its unique binding profile. This specific structure is of interest for research into epigenetic regulation, particularly as a tool for investigating low-affinity, multi-target interactions with histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1).

Why Procuring 1-(o-Tolyl)-1H-imidazole-4-carboxamide Instead of a Close Analog is a Critical Experimental Decision


The imidazole-4-carboxamide scaffold is highly sensitive to substituent variation, leading to dramatic potency shifts that preclude simple interchange. A direct comparison with a close analog, 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide, illustrates this sensitivity: the change from an ortho-tolyl to a para-tolyl group with an additional 5-amino substitution results in a completely distinct target profile and potency range . Furthermore, while 1,2-diarylimidazole-4-carboxamides can achieve high-affinity inhibition, 1-(o-Tolyl)-1H-imidazole-4-carboxamide exhibits a more subtle, low-affinity binding profile across multiple epigenetic targets [1]. Therefore, substituting a generic imidazole derivative would invalidate an experiment designed to study this specific pattern of multi-target, low-affinity interactions.

Quantitative Evidence for 1-(o-Tolyl)-1H-imidazole-4-carboxamide: A Differential Performance Profile


HDAC4 Interaction: A Specific Low-Affinity Profile

1-(o-Tolyl)-1H-imidazole-4-carboxamide exhibits a specific, low-affinity interaction with human HDAC4 (IC50 = 10,000 nM) [1]. This contrasts with the profile of the structurally distinct 1,2-diarylimidazole-4-carboxamide class, which can achieve much higher potencies (IC50 values as low as 2.1 nM) against other HDAC isoforms like HDAC1/2 [2]. The ortho-tolyl substituent in the target compound is likely a key determinant of this reduced affinity, making it a valuable tool for studying the effects of weak HDAC4 engagement.

Epigenetics HDAC Inhibition Cancer Research

LSD1 Cellular Activity: Moderate Potency in THP-1 Cells

1-(o-Tolyl)-1H-imidazole-4-carboxamide demonstrates cellular activity by inhibiting LSD1 in human THP-1 cells, as measured by induction of CD86 expression (EC50 = 670 nM) [1]. This cellular EC50 value is approximately 8-fold higher than its biochemical IC50 for the isolated LSD1 enzyme (IC50 = 83 nM) [2], a common drop-off in cellular assays. For comparison, a related LSD1 inhibitor (BDBM50153587) shows a biochemical IC50 of 240 nM under similar assay conditions [3], highlighting that the target compound's biochemical potency is about 3-fold greater, yet its overall class profile remains in the mid-nanomolar range.

Epigenetics LSD1 Inhibition Immuno-Oncology

Cannabinoid Receptor Binding: Defining Subtype Selectivity

1-(o-Tolyl)-1H-imidazole-4-carboxamide displays a marked subtype selectivity within the cannabinoid receptor family. It acts as an agonist at the human CB2 receptor with an EC50 of 24 nM but shows weak to negligible activity at the human CB1 receptor (EC50 = 9,360 nM) [1]. This selectivity is comparable to the series of 1,2-diarylimidazole-4-carboxamides, where fine-tuning of the substitution pattern, such as with a 5-methylsulfonyl group, is required to achieve high CB2/CB1 selectivity [2]. The compound's inherent ~390-fold selectivity makes it a valuable starting point for developing or studying CB2-selective ligands.

GPCR Pharmacology Cannabinoid Research Neuropharmacology

Implications for Antitubercular Screening

While no direct antitubercular data for 1-(o-Tolyl)-1H-imidazole-4-carboxamide is publicly available, its core scaffold is highly represented in antitubercular drug discovery. Imidazole derivatives are frequently screened against Mycobacterium tuberculosis, and compounds with related carboxamide structures have exhibited promising in vitro activity, serving as leads for further optimization [1]. This contrasts with the antibacterial potential of other imidazole carboxamide sub-classes, where activity is often noted but with different mechanisms [2]. The target compound's unique ortho-tolyl group could influence its interaction with bacterial targets like those involved in mycolic acid synthesis, justifying its inclusion in focused screening libraries.

Antimicrobial Tuberculosis Lead Discovery

Optimal Research Applications for 1-(o-Tolyl)-1H-imidazole-4-carboxamide


Epigenetic Tool for Investigating Low-Affinity, Multi-Target Interactions

This compound is ideally suited as a chemical probe for studying the biological consequences of engaging multiple epigenetic targets (HDAC4 and LSD1) simultaneously but with low affinity. Its moderate potency in cellular assays (LSD1 cellular EC50 = 670 nM [1]) and specific, weak inhibition of HDAC4 (IC50 = 10,000 nM [2]) provide a unique signature for dose-response studies aimed at differentiating the effects of weak versus strong target engagement. This is a valuable tool for target validation in cancer and immunology research, where the goal is often to modulate, rather than completely ablate, the activity of epigenetic regulators.

Reference Standard for Cannabinoid Receptor Subtype Selectivity Assays

The compound's well-defined selectivity profile as a CB2 receptor agonist (EC50 = 24 nM) with low CB1 activity (EC50 = 9,360 nM) [3] positions it as an excellent reference standard or positive control for developing and validating assays that distinguish between these two receptor subtypes. This application is critical in drug discovery programs aiming to develop CB2-selective therapeutics for pain, inflammation, and neurodegenerative diseases, as it minimizes the risk of CB1-mediated psychoactive side effects.

Scaffold for Antitubercular Lead Optimization

As a member of the validated imidazole-4-carboxamide class with known antitubercular potential [4], 1-(o-Tolyl)-1H-imidazole-4-carboxamide serves as a valuable scaffold for structure-activity relationship (SAR) studies. Its ortho-tolyl substituent offers a distinct chemical starting point for medicinal chemists to explore new chemical space in the pursuit of novel agents effective against drug-resistant strains of Mycobacterium tuberculosis. Incorporating this compound into a focused screening library could yield new leads with unique mechanisms of action.

Chemical Intermediate for Diversity-Oriented Synthesis

The compound's reactive carboxamide group and the imidazole core make it a practical and commercially available building block for constructing diverse small-molecule libraries. Researchers can leverage its core structure to rapidly generate analogs, exploring the chemical space around the ortho-tolyl group to identify new lead compounds for a wide range of targets, including kinases, GPCRs, and epigenetic enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(o-Tolyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.